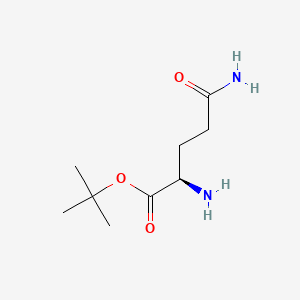
tert-Butyl D-glutaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl D-glutaminate: is a derivative of glutamic acid, where the carboxyl groups are protected by tert-butyl esters. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity. It is particularly useful in the synthesis of peptides and other bioactive molecules, serving as a protected form of glutamic acid that can be selectively deprotected under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl D-glutaminate typically involves the esterification of glutamic acid with tert-butyl alcohol. One common method includes dissolving or suspending the Nα-protected amino acid in dichloromethane, followed by the addition of tert-butyl alcohol and an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phase-transfer catalysts to enhance the reaction efficiency. For example, a mixture of tert-butylamine, chloroform, and a phase-transfer catalyst like benzyltriethylammonium chloride can be used to produce tert-butyl isocyanide, which can then be reacted with glutamic acid to form the desired ester .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl D-glutaminate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield glutamic acid.
Substitution: The tert-butyl groups can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively stable, the amino and carboxyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl groups.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Glutamic acid.
Substitution: Various substituted glutamic acid derivatives.
Oxidation and Reduction: Modified glutamic acid derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: tert-Butyl D-glutaminate is widely used in peptide synthesis as a protected form of glutamic acid. It allows for selective deprotection, enabling the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study the role of glutamic acid in cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive molecules. It is also used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl D-glutaminate primarily involves its role as a protected form of glutamic acid. The tert-butyl groups protect the carboxyl groups from unwanted reactions during synthesis. Upon deprotection, the free glutamic acid can participate in various biochemical processes, including protein synthesis and neurotransmission .
Molecular Targets and Pathways:
Protein Synthesis: Glutamic acid is a key amino acid in protein synthesis, and its protected form allows for the selective incorporation into peptides.
Neurotransmission: Glutamic acid acts as a neurotransmitter in the central nervous system, and its derivatives are used to study its role in synaptic transmission and plasticity.
Comparison with Similar Compounds
Di-tert-butyl L-glutamate hydrochloride: Another protected form of glutamic acid with similar applications in peptide synthesis.
tert-Butyl glycinate: A related compound used in the synthesis of glycine derivatives.
Uniqueness: tert-Butyl D-glutaminate is unique due to its specific protection of the carboxyl groups, allowing for selective deprotection and incorporation into peptides. Its stability and reactivity make it a valuable tool in organic synthesis and biochemical research .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m1/s1 |
InChI Key |
VVOPSEUXHSUTJS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


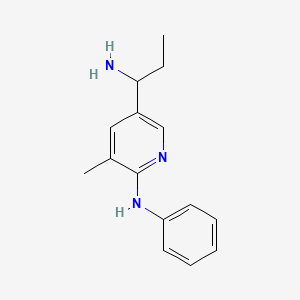
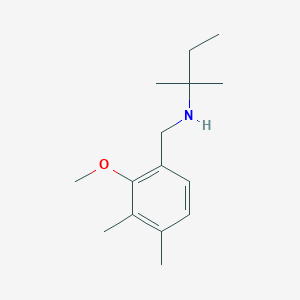
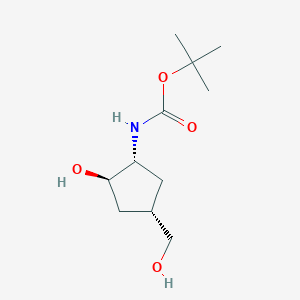
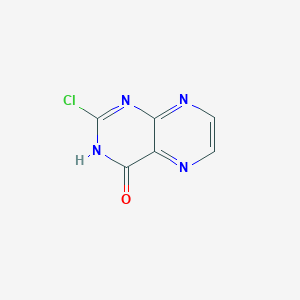
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
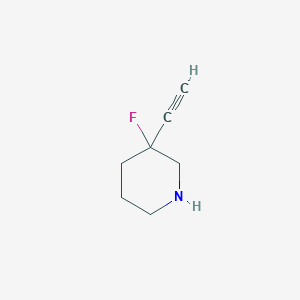

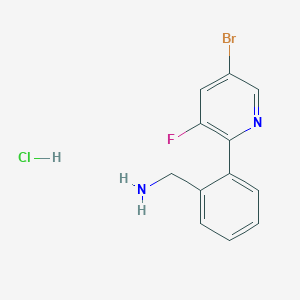
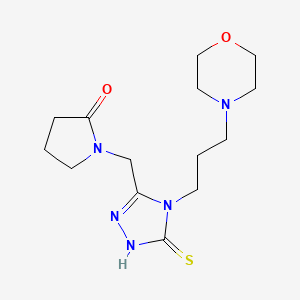
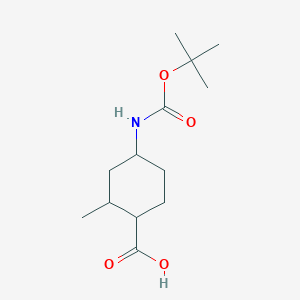
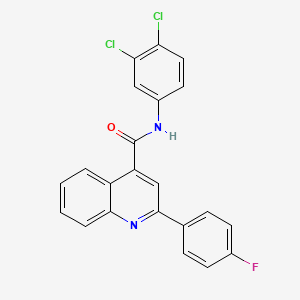
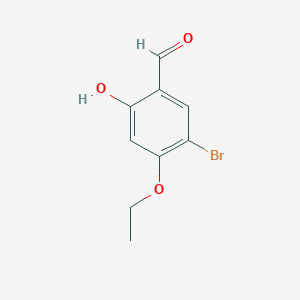
![5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12997150.png)
